Apoptolidinone D

Description

Contextualization within Macrolide Natural Products and Polyketides Research

Apoptolidinone D belongs to the macrolide class of natural products, which are characterized by a large macrocyclic lactone ring. vanderbilt.eduacs.org These compounds are a subset of polyketides, a diverse group of secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and plants. vanderbilt.eduftb.com.hr Polyketides are synthesized through the repeated condensation of small carboxylic acid units, a process that mirrors fatty acid biosynthesis. ftb.com.hr

The structural complexity and diverse biological activities of macrolides and other polyketides have made them a rich source of lead compounds for drug discovery. vanderbilt.edu Research into these molecules often involves a combination of isolation from natural sources, total synthesis, and the creation of synthetic analogs to probe their mechanisms of action and improve their therapeutic properties. acs.orggrantome.com The biosynthesis of polyketides is also a major area of study, with researchers investigating the genetic pathways responsible for their production to enable the generation of novel structures through genetic engineering. ftb.com.hr

Relationship to Apoptolidin (B62325) Analogues and Related Chemical Entities

This compound is the aglycone of Apoptolidin D, one of several naturally occurring analogs of Apoptolidin A. acs.orgresearchgate.net The apoptolidins were first isolated from the bacterium Nocardiopsis sp. and were found to selectively induce apoptosis in cells transformed with the E1A oncogene, while having minimal effect on normal cells. vanderbilt.edufigshare.com

The key structural feature of the apoptolidins is the 20-membered macrolactone core of apoptolidinone, which is decorated with one or more sugar moieties. vanderbilt.edunih.gov It is the presence and nature of these sugar groups that are critical for the biological activity of the apoptolidins. nih.govresearchgate.net

Research has consistently shown that this compound, along with its close relative Apoptolidinone A, is non-cytotoxic. acs.orgnih.govresearchgate.net This lack of activity highlights the essential role of the carbohydrate side chains in mediating the potent and selective effects of the parent apoptolidins. nih.govresearchgate.net For instance, while this compound is inactive, the fully glycosylated Apoptolidin A exhibits significant cytotoxicity. acs.org Even the presence of a single sugar moiety, as seen in some synthetic or biosynthetic analogs, can restore a degree of cytotoxic activity. nih.gov

The chemical instability of the apoptolidins, which can undergo a base-induced acyl migration to form less active isoapoptolidins, has also been a focus of research. acs.orgfigshare.com This has led to the synthesis of analogs, such as 20-deoxyapoptolidinone, designed to prevent this rearrangement and potentially lead to more stable and effective compounds. figshare.com

The study of this compound and its derivatives, therefore, serves as a powerful tool in chemical biology to dissect the structure-activity relationships of the apoptolidin family. By using this compound as a synthetic platform, researchers can attach different sugar groups or other chemical modifications to explore how these changes affect biological activity, cellular uptake, and target engagement. rsc.org

Detailed Research Findings

The synthesis of this compound has been a significant achievement in organic chemistry, providing access to this key scaffold for further biological investigation. An efficient synthetic strategy involves the construction of the 20-membered macrolactone ring through an intramolecular Suzuki reaction. acs.orgresearchgate.net

Cytotoxicity Data of Apoptolidin Analogues

| Compound | Target Cell Line | EC50 Value | Cytotoxicity |

| Apoptolidin A | H292 human lung carcinoma | Varies (potent) | Cytotoxic |

| Apoptolidinone A | H292 human lung carcinoma | >10 μM | Non-cytotoxic |

| This compound | H292 human lung carcinoma | >10 μM | Non-cytotoxic |

| Apoptolidin H | H292 lung carcinoma | 810 nM | Cytotoxic |

| This compound disaccharide | H292 lung carcinoma | 200 nM | Cytotoxic |

Table 1: Comparative cytotoxicity of this compound and related apoptolidin analogues. The EC50 value represents the concentration of a compound that gives a half-maximal response. acs.orgnih.gov

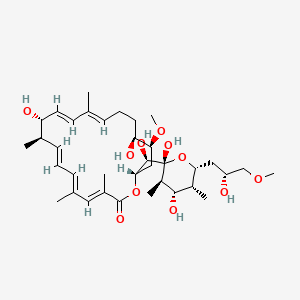

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C36H58O11 |

|---|---|

Molecular Weight |

666.8 g/mol |

IUPAC Name |

(3E,5E,7E,9R,10R,11E,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10,17-dihydroxy-18-methoxy-3,5,9,13-tetramethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one |

InChI |

InChI=1S/C36H58O11/c1-21-11-10-14-29(39)31(45-8)19-32(46-35(42)24(4)17-22(2)12-9-13-23(3)28(38)16-15-21)34(41)36(43)26(6)33(40)25(5)30(47-36)18-27(37)20-44-7/h9,11-13,15-17,23,25-34,37-41,43H,10,14,18-20H2,1-8H3/b13-9+,16-15+,21-11+,22-12+,24-17+/t23-,25+,26-,27-,28-,29+,30-,31+,32+,33+,34-,36-/m1/s1 |

InChI Key |

VXAZVISKCOREJC-UBVRPDSVSA-N |

Isomeric SMILES |

C[C@@H]1/C=C/C=C(/C=C(/C(=O)O[C@@H](C[C@@H]([C@H](CC/C=C(/C=C/[C@H]1O)\C)O)OC)[C@H]([C@]2([C@@H]([C@H]([C@H]([C@H](O2)C[C@H](COC)O)C)O)C)O)O)\C)\C |

Canonical SMILES |

CC1C=CC=C(C=C(C(=O)OC(CC(C(CCC=C(C=CC1O)C)O)OC)C(C2(C(C(C(C(O2)CC(COC)O)C)O)C)O)O)C)C |

Synonyms |

apoptolidinone apoptolidinone A apoptolidinone D |

Origin of Product |

United States |

Synthetic Endeavors and Methodological Advancements for Apoptolidinone D

Total Synthesis Strategies

The total synthesis of apoptolidinone D has been successfully achieved through a convergent strategy, characterized by the independent synthesis of key fragments followed by their strategic coupling. researchgate.netacs.orgnih.gov This approach allows for flexibility and efficiency in the construction of this complex molecule. A significant achievement in this area was the development of a unified strategy that provides access to both apoptolidinone A and D by modifying a late-stage cross-metathesis partner. acs.org

Intramolecular Suzuki Reaction Approaches for Macrolactone Construction

A pivotal step in the synthesis of this compound is the formation of the 20-membered macrolactone ring. The intramolecular Suzuki reaction has proven to be a highly effective method for this macrocyclization. researchgate.netacs.orgnih.gov This palladium-catalyzed cross-coupling reaction involves the union of a vinyl boronic ester and a vinyl iodide within the same molecule to forge the macrocyclic ring. acs.org The success of this reaction highlights the power of palladium catalysis in the formation of large, sterically demanding ring systems. researchgate.net

The general mechanism for the Suzuki reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron compound, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. wikipedia.orgnih.govslideshare.net This catalytic cycle allows for the efficient formation of the desired product under relatively mild conditions. mt.comsandiego.edu

| Reaction | Description | Key Reagents | Reference |

| Intramolecular Suzuki Reaction | Formation of the 20-membered macrolactone ring. | Palladium catalyst, base, vinyl boronic ester, vinyl iodide. | researchgate.netacs.orgnih.gov |

Stereocontrolled Aldol (B89426) Reaction Applications for Stereocenter Establishment

The precise construction of the numerous stereocenters within this compound is a critical challenge. Stereocontrolled aldol reactions have been instrumental in establishing the key C19/C20 and C22/C23 stereocenters. researchgate.netacs.orgnih.gov Specifically, Mukaiyama aldol reactions have been employed, utilizing silyl (B83357) enol ethers and aldehydes to form carbon-carbon bonds with a high degree of stereocontrol. acs.org

In one approach, the reaction between an aldehyde and a silyl enol ether yielded the desired anti,syn isomer as the major product. acs.org The choice of protecting groups and reaction conditions is crucial for achieving the desired stereochemical outcome in these complex aldol additions. acs.org The ability to control the stereochemistry at multiple centers is a testament to the power and predictability of modern asymmetric aldol methodology. core.ac.uk

| Reaction | Stereocenters Established | Key Method | Reference |

| Aldol Reaction | C19/C20, C22/C23 | Mukaiyama Aldol Reaction | researchgate.netacs.orgnih.gov |

Fragment Coupling Methodologies

The convergent nature of the synthetic strategy for this compound relies on the effective coupling of smaller, more readily accessible fragments. A variety of powerful cross-coupling reactions have been utilized for this purpose, enabling the efficient assembly of the carbon skeleton.

The synthesis of the C(1)-C(7) trienoate portion of this compound has been accomplished using a combination of the Heck coupling and the Horner-Wadsworth-Emmons reaction. researchgate.net The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for the formation of carbon-carbon bonds and is known for its high trans selectivity. organic-chemistry.orgmdpi.comlibretexts.org This methodology allows for the construction of the conjugated triene system present in this fragment. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction is another key tool employed in the synthesis of this compound, particularly in the formation of the trienoate portion. researchgate.net This reaction involves the use of a stabilized phosphonate (B1237965) carbanion to react with an aldehyde or ketone, typically yielding an (E)-alkene with high stereoselectivity. wikipedia.orgnrochemistry.comalfa-chemistry.com The HWE reaction is advantageous due to the water-soluble nature of its phosphate (B84403) byproduct, which simplifies purification. wikipedia.orgalfa-chemistry.com Its reliability in forming carbon-carbon double bonds makes it a valuable method in complex natural product synthesis. nrochemistry.comyoutube.com

The assembly of the C(10)-C(13) diene portion of this compound has been achieved through a Suzuki cross-coupling reaction. researchgate.net This versatile palladium-catalyzed reaction couples an organoboron compound with an organohalide to form a carbon-carbon bond. wikipedia.orgmt.comsandiego.edu The Suzuki reaction is widely used in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and high stereoselectivity. mt.comlibretexts.org This makes it an ideal choice for coupling complex fragments in the late stages of a total synthesis. acs.org

| Reaction | Fragment Synthesized | Description | Reference |

| Heck Coupling | C(1)-C(7) Trienoate | Palladium-catalyzed coupling of an unsaturated halide with an alkene. | researchgate.net |

| Horner-Wadsworth-Emmons Reaction | C(1)-C(7) Trienoate | Reaction of a stabilized phosphonate carbanion with an aldehyde/ketone. | researchgate.netwikipedia.org |

| Suzuki Cross-Coupling | C(10)-C(13) Diene | Palladium-catalyzed coupling of an organoboron compound with an organohalide. | researchgate.net |

Cross-Metathesis Reactions for Polypropionate Region Assembly

Cross-metathesis has proven to be a powerful tool in the synthesis of apoptolidinones, facilitating the crucial connection of large, complex fragments. nih.govacs.org In the synthesis of this compound, a notable application of this reaction is the coupling of a C1-C10 trienoate fragment with the C11-C28 polypropionate region. nih.gov This strategic bond formation streamlines the assembly of the carbon skeleton.

One reported synthesis of this compound utilized a cross-metathesis reaction between alkene 36 and 1-propenyl pinacol (B44631) boronic ester. acs.org This reaction, promoted by the Grubbs second-generation catalyst, yielded the vinyl boronate 41 with high efficiency and stereoselectivity. acs.org This specific approach highlights the adaptability of cross-metathesis in constructing precursors for subsequent cyclization reactions. The choice of the cross-metathesis partner is critical; for instance, the synthesis of apoptolidinone A employed an isopropenyl boronic ester, demonstrating how this methodology can be tailored to produce different analogs. acs.org

Dithiane Coupling for Carbon-Carbon Bond Formation

Dithiane chemistry offers a reliable method for forming carbon-carbon bonds, a critical step in assembling the complex carbon framework of this compound. Projections for the total synthesis of apoptolidin (B62325) have identified dithiane coupling as a key strategy for constructing the C20–C21 bond. acs.orgresearchgate.net This approach involves the coupling of two fragments, for example, fragments 6 and 7 , to create a larger intermediate. cornellpharmacology.org

In a reported synthesis of apoptolidinone A, the hydrolysis of a dithiane intermediate 28 was efficiently carried out using the Fetizon-Jurion procedure to yield the aldehyde 29 . acs.org This transformation is essential for unmasking a carbonyl group required for subsequent reactions. The strategic use of dithiane coupling simplifies the construction of complex molecules by allowing for the union of two advanced fragments, which can be synthesized independently. acs.orgcornellpharmacology.org

Yamaguchi Macrolactonization for Macrolide Ring Assembly

The formation of the 20-membered macrocyclic ring is a pivotal and often challenging step in the total synthesis of apoptolidinones. The Yamaguchi macrolactonization has been successfully employed for this purpose. acs.orgnih.gov This method involves the reaction of a seco-acid with 2,4,6-trichlorobenzoyl chloride in the presence of a base, followed by treatment with DMAP to induce cyclization.

In the context of apoptolidin synthesis, the Yamaguchi macrolactonization has been used to regioselectively form the lactone at the C19 hydroxyl group. nih.gov This reaction proceeds smoothly and is a key transformation in completing the macrocycle. nih.govresearchgate.net The successful application of this method underscores its reliability and efficiency in constructing large, sterically hindered macrolactones, a common feature in many complex natural products. cornellpharmacology.orgfigshare.com

Enantioselective Synthesis Approaches for Apoptolidinone Scaffolds

The presence of numerous stereocenters in the apoptolidinone scaffold necessitates the use of highly controlled enantioselective synthetic methods.

Exploitation of Thiazolidinethione Chiral Auxiliaries

Thiazolidinethione chiral auxiliaries have demonstrated remarkable versatility and effectiveness in the enantioselective synthesis of apoptolidinone. nih.govacs.org These auxiliaries guide the stereochemical outcome of key bond-forming reactions, allowing for the precise installation of multiple stereocenters.

In one efficient synthesis of apoptolidinone, thiazolidinethione auxiliaries were utilized in three propionate (B1217596) aldol additions and two asymmetric glycolate (B3277807) alkylations. nih.govacs.org This strategy successfully established 8 of the 12 stereogenic carbon centers within the molecule with a high degree of control. nih.gov The utility of these sulfur-containing auxiliaries in iterative aldol sequences has been a significant advancement in the construction of polypropionate structures. dokumen.pub

Stereodivergent Synthesis Strategies

Stereodivergent synthesis provides a powerful approach to generate multiple stereoisomers of a target molecule from a common precursor, which is invaluable for structure-activity relationship studies. While specific applications of stereodivergent strategies leading to this compound are not extensively detailed in the provided context, the general principles are highly relevant to the synthesis of complex natural products with multiple chiral centers. nih.govbeilstein-journals.org Such strategies often rely on catalyst or reagent control to selectively form one diastereomer over another. researchgate.netmdpi.com For instance, by changing the chiral catalyst or reaction conditions, it is possible to access different stereochemical isomers of a key fragment, which can then be carried forward to produce different final products. researchgate.net This approach allows for the systematic exploration of the stereochemical space of the apoptolidinone scaffold.

Synthesis of Key Intermediates and Advanced Fragments

The total synthesis of this compound relies on a convergent approach, where several complex fragments are synthesized independently before being coupled together. The preparation of these key intermediates is a significant undertaking in itself.

Various research groups have reported the synthesis of crucial fragments of the apoptolidin skeleton. For example, a C1-C11 polyene fragment has been synthesized, representing the northern portion of the molecule. researchgate.net The synthesis of the C16-C28 fragment of apoptolidinone A has also been described, which constitutes a significant portion of the southern hemisphere. chimia.ch

The construction of these fragments often involves a sequence of highly stereoselective reactions. For instance, diastereoselective aldol reactions have been used to set the stereocenters at C19/C20 and C22/C23. acs.orgresearchgate.net Additionally, Suzuki cross-coupling reactions have been employed to connect different fragments, such as in the formation of a C10-C13 diene portion. researchgate.netresearchgate.net The successful synthesis of these advanced fragments is a testament to the power of modern synthetic organic chemistry and is essential for the ultimate construction of the entire this compound molecule. nih.govfigshare.com

Table of Key Synthetic Reactions and Fragments for this compound

| Reaction/Fragment | Description | Key Reagents/Catalysts |

|---|---|---|

| Cross-Metathesis | Coupling of the C1-C10 trienoate and C11-C28 polypropionate regions. | Grubbs second-generation catalyst |

| Dithiane Coupling | Formation of the C20-C21 carbon-carbon bond. | n-Butyllithium, followed by an electrophile |

| Yamaguchi Macrolactonization | Formation of the 20-membered macrolide ring. | 2,4,6-Trichlorobenzoyl chloride, DMAP |

| Thiazolidinethione-Mediated Aldol Additions | Establishment of multiple stereocenters in the polypropionate backbone. | Thiazolidinethione chiral auxiliary |

| C1-C11 Fragment | The "northern" polyene portion of the molecule. | Various multi-step sequences |

Table of Mentioned Compounds

| Compound Name |

|---|

| Apoptolidin A |

| Apoptolidin D |

| Apoptolidinone A |

| This compound |

| 1-propenyl pinacol boronic ester |

| 2,4,6-trichlorobenzoyl chloride |

| DMAP (4-Dimethylaminopyridine) |

| Grubbs second-generation catalyst |

| Isopropenyl boronic ester |

Structure Activity Relationship Sar Studies Centered on Apoptolidinone D and Its Derivatives

Impact of Glycosylation on Apoptolidinone D's Biological Activity

The sugar moieties attached to the apoptolidin (B62325) scaffold are paramount for its biological activity. researchgate.netnih.gov The aglycone, Apoptolidinone, which lacks these sugar units, is devoid of the cytotoxicity observed in its glycosylated counterparts. nih.govresearchgate.net This highlights the critical role of the carbohydrate residues in the molecule's ability to induce apoptosis in cancer cells.

Specifically, the disaccharide at the C27 position has been identified as more significant for cytotoxicity than the monosaccharide at the C9 position. nih.govresearchgate.net This was demonstrated in studies comparing the biological activities of various apoptolidin congeners with different glycosylation patterns. The complete removal of the sugar units, as in Apoptolidinone A and D, leads to a significant loss of activity, with EC50 values greater than 10 μM against H292 lung carcinoma cells. nih.govacs.org In contrast, apoptolidin A, which possesses both sugar moieties, exhibits potent activity with an EC50 of 30 nM. nih.gov

Restoration of Cellular Activity by Specific Unnatural Disaccharide Derivatives

To further probe the importance of the sugar components, researchers have synthesized unnatural derivatives of this compound. A significant finding was the substantial restoration of cytotoxicity against H292 cells upon the glycosylation of a synthetic aglycone with an unnatural disaccharide derivative. researchgate.netnih.gov This was achieved through a precursor-directed biosynthesis approach, where a "knockdown" of the ketosynthase in the apoptolidin-producing organism Nocardiopsis sp. facilitated the attachment of the synthetic sugar to the aglycone. researchgate.netnih.gov This experiment not only confirmed the essential role of the disaccharide for bioactivity but also opened avenues for creating novel, potentially more potent, apoptolidin analogs. nih.gov

Investigations into Structural Modifications of this compound and Analog Generation

Beyond glycosylation, researchers have explored modifications to the macrolide core and peripheral hydroxyl groups to understand their influence on biological activity. These studies aim to generate analogs with improved properties and to map the pharmacophore of the apoptolidin family. nih.gov

Modifications within the Macrolide Core

The 20-membered macrolide core of apoptolidin is a key structural feature. acs.orgfigshare.com However, it is susceptible to an acyl migration from the C19 to the C20 hydroxyl group, leading to the formation of isoapoptolidins, which are 21-membered macrolides with diminished biological activity. acs.orgfigshare.com This instability has posed challenges in SAR studies. Efforts to prevent this rearrangement without compromising activity have been a focus of synthetic efforts. figshare.com

Furthermore, the synthesis of this compound itself involved a key cross-metathesis reaction to construct a vinyl boronate, which then underwent an intramolecular Suzuki reaction to form the 20-membered macrolactone. acs.org This synthetic strategy allows for the potential introduction of diverse functionalities into the macrolide backbone, enabling the creation of a wide range of analogs for SAR studies.

Selective Derivatization at Hydroxyl Groups

Apoptolidin A possesses eight hydroxyl groups, presenting a significant challenge for selective chemical modification. nih.gov A strategy involving progressive silyl (B83357) protection, derivatization, and deprotection has been developed to allow for the selective functionalization of seven of these hydroxyl groups. acs.org This approach has enabled the synthesis of a variety of derivatives and has been instrumental in probing the role of each hydroxyl group in the molecule's interaction with its biological target, the F0F1-ATPase. acs.org For instance, peptide-based catalysts have been employed for the site-selective acylation of Apoptolidin A, leading to the generation of new analogs with comparable activity to the parent compound. nih.gov

Comparative SAR Analysis with Other Apoptolidin Congeners (A, B, C, F, G, H, Isoapoptolidin)

Comparing the biological activities of naturally occurring apoptolidin congeners provides valuable insights into the SAR of this family of compounds. Apoptolidins A-D exhibit submicromolar growth inhibition of H292 cancer cells, with Apoptolidin B being the most potent. acs.org

The following table summarizes the key structural differences and reported activities of various apoptolidin congeners, highlighting the importance of specific structural features.

| Compound | Key Structural Feature | Reported Activity against H292 cells |

| Apoptolidin A | Fully glycosylated | EC50 < 50 nM nih.gov |

| Apoptolidin B | - | GI50 = 7 ± 4 nM acs.org |

| Apoptolidin D | Aglycone of Apoptolidin A (lacks both sugar moieties) | Inactive (EC50 > 10 μM) nih.govacs.org |

| Apoptolidin F | Lacks the disaccharide at C27 | - |

| Apoptolidin G | Isomer of Apoptolidin A (C2-C3 double bond geometry inverted) | EC50 = 150 nM nih.govresearchgate.net |

| Apoptolidin H | C27 deglycosylated analog of Apoptolidin A | Sub-micromolar activity researchgate.net |

| Isoapoptolidin (B15209) | 21-membered macrolide (rearranged from 20-membered ring) | Diminished activity acs.orgfigshare.com |

The data clearly indicates that while the aglycone itself is inactive, modifications to the glycosylation pattern and the macrolide core can significantly modulate the cytotoxic potency of the apoptolidin scaffold. For example, Apoptolidin H, which lacks the C27 disaccharide but retains the C9 monosaccharide, still shows sub-micromolar activity, suggesting that while the disaccharide is crucial for high potency, the monosaccharide also contributes to the biological effect. researchgate.net The reduced, yet retained, activity of Apoptolidin G demonstrates that while the geometry of the C2-C3 double bond influences potency, it is not an absolute requirement for cytotoxicity. nih.govresearchgate.net In contrast, the significant drop in activity for isoapoptolidin underscores the importance of the 20-membered macrolide ring for proper target engagement. acs.org

Future Directions and Advanced Research Perspectives

Development of Novel and Efficient Synthetic Routes for Apoptolidinone D and its Derivatives

The total synthesis of this compound has been a significant achievement, providing a foundation for creating structural variants. researchgate.netvanderbilt.edufigshare.com The reported syntheses have employed convergent strategies, notably utilizing an intramolecular Suzuki reaction to form the 20-membered macrolactone and stereocontrolled aldol (B89426) reactions to establish key stereocenters. researchgate.netnih.gov One of the total syntheses of apoptolidinone was completed in a longest linear sequence of 14 steps, starting from a commercially available chiral lactone. vanderbilt.edu

Future efforts in chemical synthesis will likely focus on several key areas:

Increased Efficiency: While successful, existing routes can be lengthy. The development of more concise and higher-yielding synthetic pathways is a primary objective. This could involve the exploration of novel macrocyclization strategies beyond the Suzuki coupling or the development of more efficient methods for constructing the complex polyketide backbone.

Synthesis of Derivatives: The modular nature of the total synthesis allows for the creation of a diverse range of derivatives. researchgate.net Future work will systematically modify various positions of the this compound core to probe structure-activity relationships (SAR). Key targets for modification include the side chains and the hydroxyl groups that serve as attachment points for sugars in the active parent compound, apoptolidin (B62325).

Stereochemical Diversity: The stereochemistry of the molecule is crucial for its conformation and interaction with biological targets. Synthesizing stereoisomers of this compound will be important to understand the precise spatial requirements for biological activity upon glycosylation.

Development of "Migration-Blocked" Analogues: The parent compound, apoptolidin, is known to isomerize to the less active isoapoptolidin (B15209) via an acyl migration. acs.org Research efforts have been directed towards synthesizing analogues, such as 20-deoxyapoptolidinone, that are designed to prevent this isomerization and potentially exhibit more stable biological activity. acs.org

A summary of key synthetic strategies employed for apoptolidinones is presented below:

| Synthetic Strategy | Key Reactions | Purpose | Citations |

| Convergent Synthesis | Intramolecular Suzuki Reaction, Stereocontrolled Aldol Reactions | Construction of the 20-membered macrolactone and setting of key stereocenters. | researchgate.netnih.govresearchgate.net |

| Fragment Coupling | Dithiane coupling, Horner-Wadsworth-Emmons coupling, Stille coupling | Assembly of major fragments of the molecule. | researchgate.net |

| Macrocyclization | Yamaguchi Macrolactonization | Formation of the macrolide ring from a seco-acid precursor. | researchgate.net |

Advanced Biosynthetic Engineering for Tailored this compound Analogues

The biosynthesis of apoptolidin in Nocardiopsis sp. offers a powerful platform for generating novel analogues. nih.gov The identification and sequencing of the apoptolidin biosynthetic gene cluster, which spans approximately 116 kb and contains a type I polyketide synthase (PKS), opens the door for targeted genetic manipulation. nih.govnih.gov

Future research in this area will likely pursue the following avenues:

Precursor-Directed Biosynthesis and Mutasynthesis: These techniques involve feeding synthetic aglycone analogues like this compound to a culture of the producing organism. nih.govresearchgate.net In one approach, a "chemical knockdown" of the native PKS is achieved using inhibitors like cerulenin (B1668410), allowing the host's glycosyltransferase enzymes to attach sugars to the exogenously supplied aglycone. nih.govresearchgate.net This has been successfully demonstrated for the glycosylation of synthetic this compound. nih.govresearchgate.net A more advanced approach, mutasynthesis, utilizes a genetically engineered mutant of Nocardiopsis sp. in which the PKS gene is knocked out, preventing the production of the natural aglycone and allowing for the exclusive processing of synthetic precursors. nih.govnih.gov

Combinatorial Biosynthesis: By expressing the apoptolidin biosynthetic genes in a heterologous host, it may be possible to combine them with genes from other metabolic pathways to create "hybrid" natural products. This could involve swapping PKS modules or tailoring enzymes to generate a library of novel apoptolidinone cores.

Glyco-engineering: The sugar moieties are critical for the bioactivity of apoptolidins. researchgate.net The biosynthetic pathway includes several glycosyltransferases and genes for the synthesis of deoxysugars like L-olivomycose and D-oleandrose. nih.gov Future work will focus on engineering these enzymes to alter their substrate specificity, enabling the attachment of different sugar units to the this compound core. This "glycodiversification" could lead to analogues with improved potency, selectivity, or pharmacokinetic properties. researchgate.net

| Biosynthetic Engineering Approach | Description | Application to this compound | Citations |

| Precursor-Directed Biosynthesis | Feeding synthetic precursors to a wild-type organism, often with chemical inhibition of the native pathway. | Glycosylation of synthetic this compound by Nocardiopsis sp. using cerulenin to inhibit native aglycone production. | nih.govresearchgate.net |

| Mutasynthesis | Feeding synthetic precursors to a mutant strain where the native aglycone biosynthesis is genetically blocked. | Provides a cleaner system for the glycosylation of this compound derivatives without competition from the natural substrate. | nih.govnih.gov |

| Gene Cluster Engineering | Direct manipulation of the PKS and tailoring enzymes within the identified gene cluster. | Creation of novel apoptolidinone backbones by altering PKS modules or modifying tailoring enzymes. | nih.govnih.gov |

| Glycodiversification | Engineering glycosyltransferases to attach novel sugar moieties. | Generation of new glycosylated this compound analogues with potentially altered biological activities. | researchgate.netnih.gov |

Elucidation of Broader Biological Networks and Pathway Interactions Relevant to this compound

While this compound itself is biologically inactive, its glycosylated forms are potent inhibitors of mitochondrial F0F1-ATP synthase, the enzyme responsible for the final step of oxidative phosphorylation. nih.govnih.gov This inhibition is believed to be the primary mechanism of their selective cytotoxicity against certain cancer cells. nih.govnih.gov However, some studies suggest that potent inhibition of F0F1-ATPase alone may not be sufficient to explain the full spectrum of antiproliferative activity, hinting at the existence of secondary biological targets or a more complex mode of action. acs.orgacs.orgtoku-e.com

Future research will aim to build a more comprehensive picture of the biological consequences of inhibiting this central metabolic hub:

Proteomics and Interactome Mapping: Advanced mass spectrometry-based proteomics can be used to analyze global changes in protein expression and post-translational modifications in cells treated with active apoptolidin analogues. xiahepublishing.comnih.gov Techniques like affinity purification coupled with mass spectrometry, using photoaffinity-labeled probes of active apoptolidins, can identify direct binding partners and interaction networks beyond ATP synthase. nih.govcreative-proteomics.com This can help to uncover potential off-target effects or secondary pathways that contribute to the observed cellular phenotype.

Systems Biology and Network Analysis: Integrating data from proteomics, metabolomics, and transcriptomics can create a systems-level view of the cellular response to apoptolidin treatment. researchgate.netresearchgate.netmdpi.com Biological network analysis can model the ripple effects of inhibiting ATP synthase, identifying critical nodes and pathways that are perturbed downstream. mdpi.comgigasciencejournal.comethz.ch This approach can reveal vulnerabilities in cancer cells that are dependent on oxidative phosphorylation and highlight new potential therapeutic targets. nih.gov

Fluorescent Probe Development: The synthesis of fluorescently tagged versions of active apoptolidin analogues allows for the visualization of their uptake and subcellular localization in real-time using techniques like confocal microscopy. researchgate.net Such probes have already been used to confirm the mitochondrial localization of apoptolidins. researchgate.net Further development of these tools will be invaluable for studying the dynamics of target engagement and the cellular response.

Computational Chemistry and Molecular Modeling for SAR Prediction and Elucidation

Computational approaches are indispensable tools for accelerating the drug discovery process by providing insights into molecular interactions and predicting the properties of new chemical entities. mdpi.comnih.gov In the context of this compound, these methods will be crucial for guiding the design of new derivatives with enhanced therapeutic potential.

Key computational strategies for future research include:

Q & A

Basic Research Questions

Q. What is the role of Apoptolidinone D in precursor-directed biosynthesis, and how can researchers effectively synthesize and purify it?

- Methodological Answer : this compound serves as a non-glycosylated substrate for glycosyltransferase enzymes in precursor-directed biosynthesis. To synthesize it, researchers typically use fermentation-based approaches followed by high-performance liquid chromatography (HPLC) purification, as demonstrated in studies where 15 mg of this compound yielded 18% of its glycosylated derivative . Key steps include optimizing fermentation conditions (e.g., pH, temperature) and employing reverse-phase HPLC with UV detection for purification.

Q. What analytical techniques are essential for confirming the structural identity and purity of this compound in laboratory settings?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are critical for structural confirmation. For purity assessment, researchers should combine HPLC with evaporative light scattering detection (ELSD) and compare retention times to authenticated standards. Nicolaou et al. (2003) established protocols for characterizing apoptolidins, emphasizing the use of 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers optimize the low yield (18%) of this compound derivatives observed in precursor-directed biosynthesis?

- Methodological Answer : Yield optimization requires systematic variation of enzymatic reaction conditions. For example:

- Substrate Engineering : Modifying the aglycone core to enhance enzyme recognition.

- Enzyme Engineering : Using directed evolution or rational mutagenesis of glycosyltransferases to improve catalytic efficiency.

- Co-factor Supplementation : Testing ATP/NDP-sugar ratios to stabilize intermediates (referenced in Borisova et al., 2008) .

A design-of-experiments (DoE) approach is recommended to identify synergistic variables .

Q. What experimental strategies are required to resolve contradictions between historical structural assignments and contemporary biosynthetic findings for this compound congeners?

- Methodological Answer : Discrepancies (e.g., misassignment of the 21-membered macrocycle in early studies) can be resolved through:

- X-ray Crystallography : Definitive structural elucidation of crystalline derivatives.

- Comparative Biosynthesis : Parallel analysis of congeners like Apoptolidin A and D using gene knockout strains to track pathway differences.

Wender et al. (2003) demonstrated the importance of revisiting historical data with modern analytical tools to correct prior assumptions .

Q. How should researchers design replication studies to validate this compound's bioactivity while controlling for batch-to-batch variability?

- Methodological Answer : Replication must include:

- Standardized Protocols : Detailed documentation of fermentation, extraction, and purification steps (per Beilstein Journal guidelines) .

- Bioactivity Assays : Use of consistent cell lines (e.g., H292 lung carcinoma cells) and ATP-based viability assays.

- Statistical Controls : Triplicate runs with ANOVA to assess inter-batch variability. Raw data should be archived in supplementary materials for peer review .

Q. What mechanistic hypotheses explain this compound's substrate specificity for glycosyltransferase enzymes, and how can they be tested through mutasynthesis approaches?

- Methodological Answer : Hypotheses include:

- Steric Complementarity : The aglycone’s C9-C12 region may dictate enzyme binding.

- Electrostatic Interactions : Polar groups (e.g., C15-OH) could mediate substrate-enzyme contacts.

Testing requires: - Mutasynthesis : Feeding analogs (e.g., C15-deoxy derivatives) to glycosyltransferase-expressing strains.

- Docking Simulations : Molecular dynamics models based on enzyme crystal structures (see Kao et al., 2006) .

Methodological Considerations

-

Data Contradiction Analysis : When conflicting results arise (e.g., variable bioactivity across studies), researchers should audit experimental parameters such as:

- Cell Culture Conditions : Hypoxia vs. normoxia effects on apoptosis induction.

- Compound Stability : Degradation kinetics in cell media (monitored via LC-MS stability studies) .

-

Replication Validity : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure replicability . For example, disclose all deviations from original protocols in supplementary files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.